molecular formula C16H15N3O5 B2738866 N1-(3-methoxybenzyl)-N2-(4-nitrophenyl)oxalamide CAS No. 941940-60-9

N1-(3-methoxybenzyl)-N2-(4-nitrophenyl)oxalamide

Cat. No.: B2738866
CAS No.: 941940-60-9
M. Wt: 329.312
InChI Key: XOAKINCGGQKMKW-UHFFFAOYSA-N
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Description

N1-(3-methoxybenzyl)-N2-(4-nitrophenyl)oxalamide is a synthetic oxalamide derivative of interest in chemical and pharmaceutical research. This compound features a central oxalamide bridge, a structure frequently utilized in the development of protease substrates and affinity purification probes, as seen in related compounds used in solid-phase peptide synthesis . The 4-nitrophenyl (p-nitrophenyl) group is a well-known chromophore and leaving group in biochemical assays, making this compound and its analogs potentially valuable for designing enzyme substrates, particularly for proteases and other hydrolases . The 3-methoxybenzyl moiety may contribute to the molecule's lipophilicity and potential for membrane permeability, which can be a key factor in medicinal chemistry applications. Researchers can explore this compound as a building block for more complex molecules or as a core structure in the study of protein-ligand interactions. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-N'-(4-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5/c1-24-14-4-2-3-11(9-14)10-17-15(20)16(21)18-12-5-7-13(8-6-12)19(22)23/h2-9H,10H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOAKINCGGQKMKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-methoxybenzyl)-N2-(4-nitrophenyl)oxalamide typically involves the reaction of 3-methoxybenzylamine with 4-nitrophenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, often in the presence of a base like triethylamine to facilitate the formation of the oxalamide linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(3-methoxybenzyl)-N2-(4-nitrophenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids, halogenation using halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

    Reduction: Formation of N1-(3-methoxybenzyl)-N2-(4-aminophenyl)oxalamide.

    Substitution: Formation of various substituted derivatives depending on the specific reaction conditions.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N1-(3-methoxybenzyl)-N2-(4-nitrophenyl)oxalamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, while the methoxybenzyl group can influence the compound’s overall stability and solubility.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Electronic Modifications

The substituents on the oxalamide core significantly influence physicochemical and biological properties. Below is a comparative analysis with structurally related compounds from the evidence:

Table 1: Key Structural Analogs and Substituent Effects
Compound Name Substituent 1 Substituent 2 Key Properties Reference
N1-(3-Methoxybenzyl)-N2-(4-Nitrophenyl)oxalamide 3-Methoxybenzyl 4-Nitrophenyl Polarized structure; potential for nitro-group-mediated bioactivity
N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (17) 4-Methoxyphenethyl 2-Methoxyphenyl Moderate yield (35%); enhanced solubility due to methoxy groups
N1-(4-Chlorophenyl)-N2-(1-(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)oxalamide (15) 4-Chlorophenyl Thiazole-hydroxethyl High yield (53%); antiviral activity via CD4-binding site inhibition
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-Dimethoxybenzyl Pyridinylethyl Regulatory-approved umami flavor agent; low toxicity
N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide (28) 3-Chloro-4-fluorophenyl 4-Methoxyphenethyl 64% yield; cytochrome P450 4F11 inhibitor
N1-(Adamant-2-yl)-N2-(4-chlorobenzyloxy)oxalamide (10) Adamantyl 4-Chlorobenzyloxy High thermal stability (mp >210°C); C–H bond functionalization utility
Antiviral Activity

Compound 15 (N1-(4-chlorophenyl)-N2-(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)oxalamide) demonstrated antiviral activity by targeting HIV’s CD4-binding site, achieving 53% yield and 95% HPLC purity . The 4-nitrophenyl group in the target compound may similarly enhance binding to electron-deficient viral targets.

Enzyme Inhibition

Compound 28 (N1-(3-chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide) inhibited cytochrome P450 4F11, with its chloro-fluoro-phenyl group enhancing enzyme-substrate interactions .

Flavor and Regulatory Approval

S336 (N1-(2,4-dimethoxybenzyl)-N2-(pyridinylethyl)oxalamide) is a commercially approved umami flavor agent with low toxicity .

Thermal and Chemical Stability

  • Adamantyl-containing oxalamides (e.g., compound 10 ) exhibit exceptional thermal stability (mp >210°C), attributed to rigid adamantane and chlorobenzyl groups .
  • The target compound’s nitro group may reduce thermal stability compared to methoxy or chloro analogs but enhance reactivity in electrophilic substitutions.

Biological Activity

N1-(3-methoxybenzyl)-N2-(4-nitrophenyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N4O4C_{16}H_{18}N_{4}O_{4}. The compound features a methoxybenzyl group and a nitrophenyl group, which contribute to its unique chemical behavior and potential applications.

PropertyValue
Molecular Weight318.34 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
Functional GroupsMethoxy, Nitro, Oxalamide

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of methoxy and nitro groups can influence its binding affinity and selectivity towards these targets, potentially modulating pathways involved in cell signaling and metabolism.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound can induce apoptosis in various cancer cell lines. Its mechanism may involve the activation of caspase pathways, which are crucial for programmed cell death.
  • Antimicrobial Activity : The compound has been investigated for its potential antimicrobial properties, showing efficacy against certain bacterial strains. This activity may be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical cellular processes. For example, it has been shown to affect the activity of tyrosine phosphatases, which play a role in insulin signaling pathways .

Research Findings

A variety of studies have explored the biological activity of this compound:

  • Cytotoxicity Assays : Various assays have been employed to evaluate the cytotoxic effects of the compound on tumor cells. For instance, colony-forming assays in soft agar and scratch assays in dual-chamber systems have been utilized to assess cell migration and proliferation rates .
  • Mechanistic Studies : Investigations into the compound's mechanism of action indicate its potential to modulate cellular pathways through enzyme inhibition and receptor interactions. These studies are essential for understanding how the compound can be utilized therapeutically.
  • Structure-Activity Relationship (SAR) : Research into SAR has revealed insights into how modifications to the chemical structure can enhance or diminish biological activity. For example, substituting different functional groups can significantly impact the compound's potency against specific targets .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Anticancer Effects : A study demonstrated that treatment with this oxalamide derivative led to a significant reduction in tumor size in animal models, suggesting its potential as an anticancer agent.
  • Evaluation of Antimicrobial Activity : Another study reported that this compound exhibited notable antibacterial effects against multidrug-resistant strains, highlighting its promise in addressing antibiotic resistance.

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